2-Amino-3-bromo-4-methylbenzoic acid
Overview
Description
2-Amino-3-bromo-4-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group, a bromine atom, and a methyl group
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of biphenyl amides and 2-benzazepine-4-acetic acid derivatives . These compounds often target various enzymes and receptors in the body, influencing their function.
Mode of Action
It’s known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and, consequently, its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-4-methylbenzoic acid can be achieved through several routes. One common method involves the bromination of 4-methylbenzoic acid followed by nitration and reduction to introduce the amino group. The reaction conditions typically involve:
Bromination: 4-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the meta position relative to the carboxylic acid group.
Nitration: The brominated product is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3)
Nitration: Concentrated sulfuric acid (H2SO4) and nitric acid (HNO3)
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl)
Coupling: Palladium catalysts and boronic acids
Major Products
Substitution: Formation of hydroxyl, alkoxy, or amino derivatives
Oxidation: Formation of nitro derivatives
Reduction: Formation of alkylamine derivatives
Coupling: Formation of biaryl compounds
Scientific Research Applications
2-Amino-3-bromo-4-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-bromo-5-methylbenzoic acid
- 2-Amino-4-bromo-3-methylbenzoic acid
- 2-Amino-3-methylbenzoic acid
Uniqueness
2-Amino-3-bromo-4-methylbenzoic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions. The presence of both an amino group and a bromine atom on the benzene ring allows for diverse chemical modifications and applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-amino-3-bromo-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMCBXHLZRNCKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676804 | |
Record name | 2-Amino-3-bromo-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320740-35-0 | |
Record name | 2-Amino-3-bromo-4-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=320740-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-bromo-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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